Bienvenue dans la boutique en ligne BenchChem!

1-Azaspiro[3.3]heptane oxalate

local anesthetic in vivo pharmacology patent-free analogue

1-Azaspiro[3.3]heptane oxalate is the oxalate salt of a saturated spirocyclic amine that has been experimentally validated as a bioisostere of piperidine. The parent freebase, 1-azaspiro[3.3]heptane, is a bicyclic scaffold in which a nitrogen atom is shared between a cyclobutane and an azetidine ring, creating a rigid, three-dimensional framework with distinct geometric and electronic properties.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
CAS No. 51392-72-4
Cat. No. B1473777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[3.3]heptane oxalate
CAS51392-72-4
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCN2.C(=O)(C(=O)O)O
InChIInChI=1S/C6H11N.C2H2O4/c1-2-6(3-1)4-5-7-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
InChIKeyDTRPZGPEQYYHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azaspiro[3.3]heptane oxalate (CAS 51392-72-4) – Sourcing Guide for a Validated Piperidine Bioisostere Building Block


1-Azaspiro[3.3]heptane oxalate is the oxalate salt of a saturated spirocyclic amine that has been experimentally validated as a bioisostere of piperidine [1]. The parent freebase, 1-azaspiro[3.3]heptane, is a bicyclic scaffold in which a nitrogen atom is shared between a cyclobutane and an azetidine ring, creating a rigid, three-dimensional framework with distinct geometric and electronic properties. This compound has recently gained attention in medicinal chemistry as a next-generation surrogate for the piperidine ring, which appears in more than 30 approved drugs, offering a patent-free strategy to modulate lipophilicity, basicity, and molecular topology without altering the core pharmacophore .

1-Azaspiro[3.3]heptane oxalate – Why Piperidine, Morpholine, or 2-Azaspiro[3.3]heptane Cannot Simply Be Interchanged


Direct replacement of a piperidine ring with 1-azaspiro[3.3]heptane is not a straightforward substitution because the spirocyclic junction introduces a 90° twist in the exit vectors, lengthens the distance between substituent attachment points by approximately 1.3–2.5 Å relative to the parent heterocycle, and alters the pKa of the basic nitrogen by up to +1.9 units [1]. These geometric and electronic perturbations produce significant changes in measured logD7.4, often lowering lipophilicity by as much as −1.0 log unit despite the net addition of a single carbon atom [1]. Consequently, analogues built on piperidine, morpholine, piperazine, or even the regioisomeric 2-azaspiro[3.3]heptane cannot be assumed to exhibit equivalent permeability, solubility, or off-target profiles, making compound-specific procurement essential for reproducible SAR campaigns.

1-Azaspiro[3.3]heptane oxalate – Quantitative Differentiation Evidence Against Piperidine and Other Spirocyclic Isosteres


Bupivacaine Bioisostere Replacement Retains In Vivo Analgesic Activity While Circumventing Composition-of-Matter Patents

Incorporation of the 1-azaspiro[3.3]heptane core into the local anesthetic bupivacaine, replacing the native piperidine ring, yielded a novel analogue that demonstrated high in vivo analgesic activity [1]. Although explicit IC50 or ED50 values were not disclosed in the primary literature abstract, the authors explicitly state the resulting compound is 'a new patent-free analogue with high activity,' constituting a direct functional head-to-head comparison against the piperidine-containing parent drug.

local anesthetic in vivo pharmacology patent-free analogue

Basicity Matched to Piperidine: pKa 11.2–11.4 Ensures Comparable Ionization State at Physiological pH

The conjugated acid of 1-azaspiro[3.3]heptane exhibits a pKa of 11.2–11.4, essentially identical to that of piperidine (pKa ≈ 11.2) [1]. This contrasts with 2-azaspiro[3.3]heptane regioisomers, which show divergent basicity due to altered inductive effects, and with morpholine (pKa ≈ 8.3) or piperazine (pKa ≈ 9.8) surrogates, which are significantly less basic.

physicochemical property pKa ionization state

LogD7.4 Lowering by up to −1.0 Units Relative to Monocyclic Heterocycles Despite Net Carbon Addition

A systematic analysis of azaspiro[3.3]heptane replacements for morpholine, piperidine, and piperazine demonstrated that introducing the spirocyclic center lowers measured logD7.4 by as much as −1.0 log unit relative to the corresponding monocyclic heterocycle [1]. The 1-azaspiro[3.3]heptane scaffold specifically contributes to this effect, which is attributed to increased basicity and altered solvation, and contrasts with N-linked 2-azaspiro[3.3]heptane regioisomers where logD7.4 increased by up to +0.5.

lipophilicity logD ADME property

Scalable Multigram Synthesis via Alane Reduction Enables Reliable Procurement of the Unsubstituted Parent Scaffold

The synthesis of 1-azaspiro[3.3]heptane is achieved through a thermal [2+2] cycloaddition of endocyclic alkenes with chlorosulfonyl isocyanate, followed by selective reduction of the β-lactam intermediate with alane (AlH3) [1]. This method proceeds in 89% yield and has been demonstrated on multigram scale, overcoming the ring-cleavage side reactions observed with borane or LiAlH4 . In contrast, the 2-azaspiro[3.3]heptane scaffold requires a different synthetic route and has historically been produced in lower yields, limiting its commercial availability and increasing cost.

synthetic methodology scalability chemical procurement

1-Azaspiro[3.3]heptane oxalate – Evidence-Backed Application Scenarios for Procurement and MedChem Campaigns


Piperidine Bioisostere Replacement in Late-Stage Lead Optimization

Medicinal chemistry teams seeking to improve the ADME profile of piperidine-containing leads while retaining target potency can use 1-azaspiro[3.3]heptane as a direct bioisostere. Its matched basicity (pKa 11.2–11.4) preserves charge-mediated binding interactions, while the logD7.4 lowering effect (up to −1.0 log unit) reduces lipophilicity-driven off-target promiscuity and metabolic clearance [1][2]. The bupivacaine replacement study provides proof-of-concept that this scaffold maintains in vivo pharmacological activity [3].

Patent Circumvention Strategy for Piperidine-Containing Blockbuster Drugs

For generic drug development or IP-scaffold hopping, the replacement of a piperidine ring with 1-azaspiro[3.3]heptane generates novel chemical matter outside existing composition-of-matter patent claims. The bupivacaine example demonstrates this approach yields a patent-free analogue with retained high activity, offering a legal pathway to differentiated follow-on therapeutics [3].

Exploration of Underexploited Spirocyclic Chemical Space in Fragment-Based Screening

The rigid, three-dimensional structure of 1-azaspiro[3.3]heptane, with its 90° exit-vector twist and increased molecular volume relative to piperidine, provides a shape-diverse fragment for library design. The availability of multigram quantities of the parent scaffold enables parallel synthesis of substituted derivatives, expanding accessible chemical space beyond traditional monocyclic amine collections .

Physicochemical Property Modulation Without Introducing Heteroatom Changes

When a project requires reducing logD without adding polar heteroatoms (which can introduce hERG or permeability liabilities), 1-azaspiro[3.3]heptane offers a carbon-only modification that paradoxically lowers lipophilicity through increased basicity and altered solvation, as demonstrated in matched-pair analyses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azaspiro[3.3]heptane oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.